molecular formula C19H20N4O4S2 B2811853 Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1286700-22-8

Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate

Cat. No. B2811853
CAS RN: 1286700-22-8
M. Wt: 432.51
InChI Key: RNFNGOSLKMBVKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes prevents the production of prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its inhibitory activity .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway . Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. By inhibiting COX enzymes, this compound prevents the formation of prostaglandins, reducing the inflammatory response .

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and preventing the production of prostaglandins, the compound can reduce the symptoms of inflammation, such as pain and swelling .

properties

IUPAC Name

ethyl 2-[2-[[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-3-27-16(24)6-12-10-28-18(20-12)22-17(25)11-8-23(9-11)19-21-14-5-4-13(26-2)7-15(14)29-19/h4-5,7,10-11H,3,6,8-9H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFNGOSLKMBVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate

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